molecular formula C12H16N2O2 B3270209 4-(tert-Butyl)phthalamide CAS No. 52319-96-7

4-(tert-Butyl)phthalamide

Cat. No.: B3270209
CAS No.: 52319-96-7
M. Wt: 220.27 g/mol
InChI Key: DQFQNSBLKACADK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)phthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are characterized by the presence of an imide group. These compounds are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)phthalamide typically involves the reaction of phthalic anhydride with tert-butylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)phthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imide nitrogen, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Phthalic acid derivatives.

    Reduction: this compound alcohols.

    Substitution: N-alkylated phthalimides.

Scientific Research Applications

4-(tert-Butyl)phthalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)phthalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Phthalimide: The parent compound of 4-(tert-Butyl)phthalamide, used widely in organic synthesis.

    Naphthalimide: A related compound with a naphthalene ring, used in materials science and as a fluorescent dye.

    Succinimide: Another imide compound, commonly used in pharmaceuticals and as a precursor in organic synthesis.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-tert-butylbenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)7-4-5-8(10(13)15)9(6-7)11(14)16/h4-6H,1-3H3,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFQNSBLKACADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600667
Record name 4-tert-Butylbenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52319-96-7
Record name 4-tert-Butylbenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 liter conical flask was then charged with 137.4 grams (0.6757 mole) of 4-t-butylphthalimide and 2 liters of 29 percent ammonium hydroxide solution and the solution was stirred vigorously with a mechanical stirrer. After 3 hours, the creamy suspension was suction filtered and washed with a small amount of water. The faint green powder was dried at 120° C. for one day to yield 134.19 grams of 4-t-butylphthalamide, which exhibited a melting point of 172° to 175° C. The identity of the 4-t-butyl-phthalamide product was confirmed by IR spectrum.
Quantity
137.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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